molecular formula C14H17Cl3O3 B13784639 Hexyl (2,4,5-trichlorophenoxy)acetate CAS No. 2630-13-9

Hexyl (2,4,5-trichlorophenoxy)acetate

Cat. No.: B13784639
CAS No.: 2630-13-9
M. Wt: 339.6 g/mol
InChI Key: CBFJCDXICHREJI-UHFFFAOYSA-N
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Description

Hexyl (2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C14H17Cl3O3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with three chlorine atoms at the 2, 4, and 5 positions, and the acetate group is esterified with a hexyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl (2,4,5-trichlorophenoxy)acetate can be synthesized through the esterification of 2,4,5-trichlorophenoxyacetic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Hexyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenoxyacetic acids, alcohols, and various derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexyl (2,4,5-trichlorophenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of hexyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to altered growth patterns and physiological responses. The compound’s effects are mediated through its binding to auxin receptors, triggering a cascade of signaling events that regulate gene expression and cellular processes .

Comparison with Similar Compounds

Hexyl (2,4,5-trichlorophenoxy)acetate can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A closely related compound with similar herbicidal properties.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxyacetic acid derivative used in agriculture.

These compounds share similar chemical structures and modes of action but differ in their specific applications, efficacy, and environmental impact.

Properties

CAS No.

2630-13-9

Molecular Formula

C14H17Cl3O3

Molecular Weight

339.6 g/mol

IUPAC Name

hexyl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C14H17Cl3O3/c1-2-3-4-5-6-19-14(18)9-20-13-8-11(16)10(15)7-12(13)17/h7-8H,2-6,9H2,1H3

InChI Key

CBFJCDXICHREJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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